2,3,5,6-Tetrafluoroaniline

Overview

Description

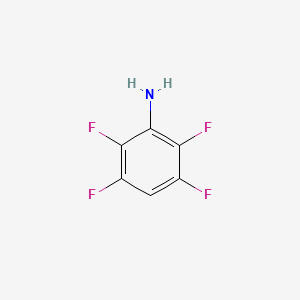

2,3,5,6-Tetrafluoroaniline is an organic compound with the molecular formula C6H3F4N. It is a derivative of aniline where four hydrogen atoms on the benzene ring are replaced by fluorine atoms. This compound is known for its unique chemical properties due to the presence of multiple fluorine atoms, which significantly influence its reactivity and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3,5,6-Tetrafluoroaniline can be synthesized through various methods. One common approach involves the fluorination of aniline derivatives. For instance, the reaction of aniline with fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) under controlled conditions can yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic fluorination of aniline using hydrogen fluoride (HF) in the presence of a catalyst like antimony pentachloride (SbCl5). This method is preferred due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2,3,5,6-Tetrafluoroaniline undergoes various chemical reactions, including:

Nucleophilic Substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents like potassium permanganate (KMnO4).

Reduction: The compound can be reduced to form corresponding amines or other reduced products using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium amide (NaNH2) or thiourea in polar solvents.

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products:

Nucleophilic Substitution: Substituted anilines or thiophenols.

Oxidation: Nitro derivatives.

Reduction: Amines or other reduced forms.

Scientific Research Applications

Pharmaceutical Applications

2,3,5,6-Tetrafluoroaniline serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its unique fluorine substituents enhance the biological activity and stability of drug molecules. The compound is involved in the production of:

- Antibiotics : Fluorinated anilines are often used to modify existing antibiotic structures to improve their efficacy and reduce resistance.

- Anticancer Agents : Research indicates that fluorinated derivatives exhibit enhanced potency against cancer cells due to their increased lipophilicity and metabolic stability .

- Antiviral Drugs : The incorporation of fluorine atoms can significantly influence the pharmacokinetics of antiviral agents, making them more effective .

Agricultural Chemicals

In agriculture, this compound is utilized in the development of pesticides and herbicides. Its properties allow for:

- Increased Efficacy : The presence of fluorine can improve the binding affinity of agrochemicals to target sites in pests or plants.

- Reduced Environmental Impact : Fluorinated compounds often demonstrate lower volatility and enhanced degradation profiles, leading to reduced environmental persistence .

Material Science Applications

The compound has also found applications in material science, particularly in the development of conductive polymers. Notably:

- Poly(this compound) : This polymer exhibits excellent electrochemical properties and is being researched for applications in sensors and electronic devices. Its synthesis through electrochemical oxidation has been extensively studied .

Table 1: Properties of Poly(this compound)

| Property | Value |

|---|---|

| Conductivity | High |

| Thermal Stability | Excellent |

| Solubility | Soluble in organic solvents |

| Electrochemical Window | Wide |

Case Study 1: Synthesis of Anticancer Agents

A recent study highlighted the synthesis of novel anticancer agents using this compound as a starting material. The fluorinated derivatives demonstrated a significant increase in cytotoxicity against various cancer cell lines compared to their non-fluorinated analogs .

Case Study 2: Development of Conductive Polymers

Research conducted on poly(this compound) revealed its potential application in ammonia sensing devices. The polymer's high conductivity and stability under different environmental conditions make it suitable for real-time monitoring applications .

Mechanism of Action

The mechanism of action of 2,3,5,6-tetrafluoroaniline involves its interaction with molecular targets through its amino group and fluorine atoms. The presence of fluorine atoms enhances its electron-withdrawing properties, making it a reactive intermediate in various chemical reactions. The compound can form hydrogen bonds and other interactions with biological molecules, influencing its activity and applications .

Comparison with Similar Compounds

2,3,4,5,6-Pentafluoroaniline: This compound has an additional fluorine atom compared to 2,3,5,6-tetrafluoroaniline, making it more electron-withdrawing and reactive.

2,4,6-Trifluoroaniline: With fewer fluorine atoms, this compound is less electron-withdrawing and has different reactivity patterns.

Uniqueness: this compound is unique due to its specific substitution pattern, which provides a balance between reactivity and stability. This makes it a versatile intermediate for various synthetic applications .

Biological Activity

2,3,5,6-Tetrafluoroaniline (TFA) is an organic compound characterized by the molecular formula C6H3F4N. Its structure features a benzene ring with four fluorine atoms substituting hydrogen atoms, which significantly influences its chemical reactivity and biological activity. This article explores the biological activity of TFA, including its mechanisms of action, potential applications in pharmaceuticals, and relevant research findings.

The presence of fluorine atoms in TFA enhances its electron-withdrawing properties, making it a reactive intermediate in various chemical reactions. The amino group can participate in hydrogen bonding and other interactions with biological molecules, impacting its biological activity. The compound undergoes several chemical reactions relevant to its biological applications:

- Nucleophilic Substitution : The fluorine atoms facilitate nucleophilic aromatic substitution reactions, allowing TFA to react with various nucleophiles such as amines and thiols.

- Oxidation and Reduction : TFA can be oxidized to form nitro derivatives or reduced to yield corresponding amines, which can have distinct biological activities.

These properties make TFA a versatile building block for synthesizing biologically active compounds.

Pharmacological Potential

TFA has garnered attention in pharmaceutical research due to its potential interactions with various biological targets. The incorporation of fluorine enhances the metabolic stability and lipophilicity of compounds, improving their pharmacological profiles. Studies indicate that TFA can serve as a precursor for synthesizing fluorinated analogs of biologically active molecules.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Enzyme Interaction | TFA can interact with enzymes, potentially inhibiting or enhancing their activity. |

| Receptor Binding | The compound may bind selectively to specific receptors, influencing physiological responses. |

| Antimicrobial Effects | Some studies suggest that TFA derivatives exhibit antimicrobial properties against certain pathogens. |

Case Studies

- Synthesis of Fluorinated Analogs : Research has demonstrated that TFA can be used to synthesize fluorinated analogs of established drugs. For example, derivatives of TFA have been explored for their potential in treating cancer by targeting specific tumor markers.

- Electrochemical Applications : A study highlighted the formation of electrochromic films from poly(TFA) on indium tin oxide (ITO) substrates. These films exhibited unique electrical properties that could be harnessed in electronic devices.

- Interaction with Biological Molecules : Investigations into the binding affinities of TFA derivatives with various enzymes revealed that the presence of fluorine significantly enhances binding compared to non-fluorinated counterparts . This property is particularly valuable in drug design.

Research Findings

Recent studies have focused on elucidating the mechanisms through which TFA exerts its biological effects:

- Binding Affinity Studies : Research indicates that TFA derivatives show improved binding affinities for certain receptors due to the electron-withdrawing effect of fluorine atoms . This characteristic is crucial for developing more effective therapeutic agents.

- Toxicological Assessments : Preliminary toxicological evaluations suggest that while TFA exhibits promising biological activity, its safety profile requires further investigation to ascertain potential adverse effects .

Q & A

Basic Research Questions

Q. What are the optimal electrosynthesis conditions for poly(2,3,5,6-tetrafluoroaniline) (PTFANI)?

PTFANI is synthesized via electrochemical polymerization of TFANI in acidic aqueous media (e.g., 0.5 M HClO₄) under cyclic voltammetry (CV) conditions. The process involves repeated potential cycling between -0.2 V and +1.2 V (vs. Ag/AgCl), enabling progressive film deposition on electrodes. Unlike unsubstituted polyaniline (PANI), TFANI's electron-withdrawing fluorine substituents reduce polymer conductivity, necessitating slower scan rates (~20 mV/s) to ensure stable growth .

Q. How do fluorinated substituents influence PTFANI’s electronic properties compared to PANI?

Fluorine's strong electron-withdrawing nature induces a hypsochromic (blue) shift in PTFANI’s UV-vis spectra. For example, the π–π* transition band shifts from 320 nm in PANI to 286 nm in PTFANI, while the quinoid band shifts from 640 nm to 445 nm. This reflects reduced electron delocalization due to decreased basicity of the polymer backbone, confirmed by XPS analysis showing a lower ClO₄⁻ doping ratio (1 anion per 3 TFANI units vs. PANI’s 1:1 ratio) .

Q. What characterization methods are critical for analyzing PTFANI’s redox behavior?

- Electrochemical Quartz Crystal Microbalance (EQCM): Quantifies mass changes during redox transitions, revealing anion insertion (pH < 1.85) or proton transfer (pH > 1.85) .

- Spectroelectrochemistry: Tracks optical changes during oxidation/reduction, showing irreversible emeraldine-to-pernigraniline transitions in PANI but not in PTFANI .

- XPS: Confirms doping levels and protonation states via N 1s core-level spectra (e.g., imine vs. amine nitrogen ratios) .

Advanced Research Questions

Q. Why is PTFANI unable to undergo full oxidation to the pernigraniline form?

The electron-withdrawing fluorine substituents destabilize the fully oxidized pernigraniline state by lowering the highest occupied molecular orbital (HOMO) energy. This prevents access to the +2 oxidation state required for pernigraniline formation, as demonstrated by cyclic voltammetry showing no distinct oxidation peak beyond the emeraldine state .

Q. How can PTFANI heterojunctions enhance ammonia sensing in humid environments?

PTFANI’s low conductivity is mitigated by combining it with lutetium bisphthalocyanine (LuPc₂) to form lateral heterojunctions. The PTFANI/LuPc₂ interface creates charge-transfer channels sensitive to electron-withdrawing gases like NH₃. At 50% relative humidity, this heterojunction achieves a detection limit of 450 ppb NH₃, with PTFANI acting as a humidity-insensitive spacer to minimize H₂O interference .

Q. How do pH and electrolyte composition affect PTFANI’s redox mechanism?

- pH < 1.85: Protonated imine sites facilitate ClO₄⁻ anion insertion during oxidation, as shown by EQCM mass gain (~40 ng/cm² per cycle).

- pH > 1.85: Proton transfer dominates, with 1 H⁺ released per electron during leucoemeraldine-to-emeraldine transitions. Anion uptake is absent, confirmed by XPS .

Q. What contradictions exist in PTFANI’s optical properties, and how can they be resolved?

Early studies reported minimal electrochromic efficiency for PTFANI (~1/12th of PEDOT), attributed to weak absorbance changes (orange-to-bleached orange). However, Mateos et al. (2018) observed distinct UV-vis shifts (286 nm → 445 nm) during redox cycling. This discrepancy may arise from differences in film thickness or electrolyte composition, necessitating standardized spectroelectrochemical protocols .

Q. What methodologies optimize PTFANI-based sensor performance for trace ammonia detection?

Properties

IUPAC Name |

2,3,5,6-tetrafluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F4N/c7-2-1-3(8)5(10)6(11)4(2)9/h1H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPSWJTZNOXMMMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30220259 | |

| Record name | 2,3,5,6-Tetrafluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30220259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

700-17-4 | |

| Record name | 2,3,5,6-Tetrafluorobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=700-17-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,5,6-Tetrafluoroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000700174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 700-17-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88347 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3,5,6-Tetrafluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30220259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,5,6-tetrafluoroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.766 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,5,6-Tetrafluoroaniline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L6G8W27VFU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.